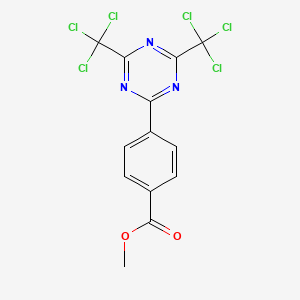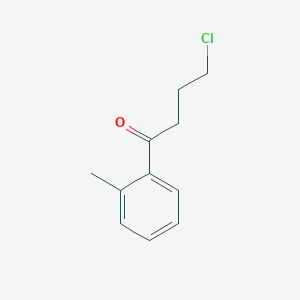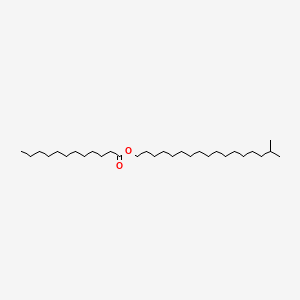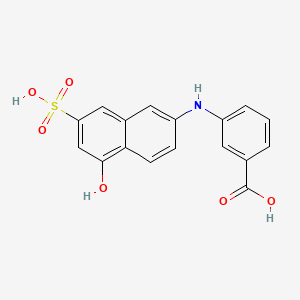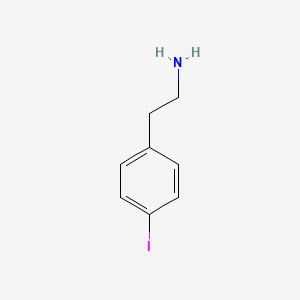
2-(4-Iodophenyl)ethylamin
Übersicht
Beschreibung
2-(4-Iodophenyl)ethylamine is an organic compound with a phenethylamine structure, which means it contains a phenyl ring attached to an ethylamine side chain . The presence of iodine in the phenyl ring gives it its distinctive properties .
Physical And Chemical Properties Analysis
2-(4-Iodophenyl)ethylamine has a boiling point of 266℃, a density of 1.669, and a predicted pKa of 9.72±0.10 .Wissenschaftliche Forschungsanwendungen
2-(4-Iodophenyl)ethylamin: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen
Chemische Modifikation von Biomaterialien: this compound wurde bei der chemischen Modifikation von Seidenfibroin eingesetzt, einem Protein, das in Seide vorkommt. Diese Modifikation zielt darauf ab, die Hydrophilie und Struktur von Seide anzupassen, wodurch ihre Anwendung in der Biomedizin und Textiltechnik möglicherweise verbessert wird .
Zelltoxizitätsstudien: Diese Verbindung ist strukturell ähnlich wie INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazoliumchlorid), einem Tetrazoliumsalz, das für seine Zelltoxizität bekannt ist. Forschungen mit this compound können dazu beitragen, die toxikologischen Profile verwandter Verbindungen und ihre sichere Handhabung im Labor zu verstehen .
Synthese pharmazeutischer Zwischenprodukte: In der Pharmakologie kann this compound als Reagenz bei der Synthese pharmazeutischer Zwischenprodukte dienen. Zum Beispiel kann es an der Herstellung chiraler Amine beteiligt sein, die für die Herstellung enantiomerenreiner Arzneimittel entscheidend sind .
Biochemische Forschung: Als biogenes Amin gehört this compound zu einer breiteren Klasse von Verbindungen, die in standardmäßigen Stoffwechselprozessen in Organismen eine wichtige Rolle spielen. Seine Untersuchung kann Aufschluss über biochemische Pfade und pharmakologische Eigenschaften geben .
Synthese von Antikrebsverbindungen: Benzofuranderivate, die eine potenzielle Antikrebsaktivität gezeigt haben, können unter Verwendung von this compound als Ausgangsmaterial oder Zwischenprodukt synthetisiert werden. Diese Anwendung ist besonders relevant bei der Entwicklung neuer Therapeutika gegen Krebs .
Studien enzymatischer Reaktionen: Die Verbindung kann verwendet werden, um enzymatische Reaktionen zu untersuchen, wie z. B. solche, an denen Transaminasen beteiligt sind. Diese Enzyme sind entscheidend für den Aminosäurestoffwechsel und können in der Biokatalyse und industriellen Prozessen eingesetzt werden .
Thermo Fisher Scientific - Chemical Modification of Silk Fibroin MDPI - Cellular Toxin INT Springer - Engineered Active Site of ω-Transaminase IntechOpen - Biochemical and Pharmacological Properties RSC Publishing - Benzofuran Derivatives Synthesis
Zukünftige Richtungen
2-(4-Iodophenyl)ethylamine is a fascinating chemical compound with diverse applications in scientific research. Its unique properties and potential for breakthroughs in various fields make it a promising area for future study.
Relevant Papers The paper “Natural source, bioactivity and synthesis of benzofuran derivatives” discusses the synthesis of benzofuran derivatives, which could potentially be relevant to the synthesis of 2-(4-Iodophenyl)ethylamine . Another paper titled “Fermentative production of 2-(4-aminophenyl)ethylamine to synthesize a…” discusses the production of a similar compound, 2-(4-aminophenyl)ethylamine, through fermentation .
Eigenschaften
IUPAC Name |
2-(4-iodophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFHGSFDGGJWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569106 | |
| Record name | 2-(4-Iodophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73918-57-7 | |
| Record name | 4-Iodobenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73918-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Iodophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


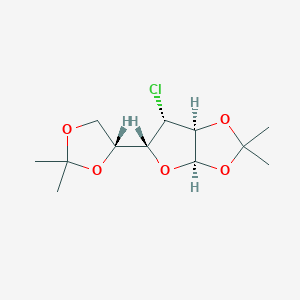
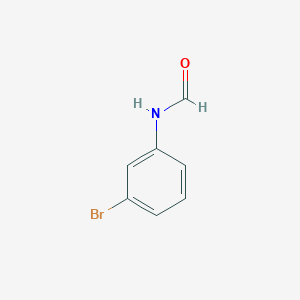
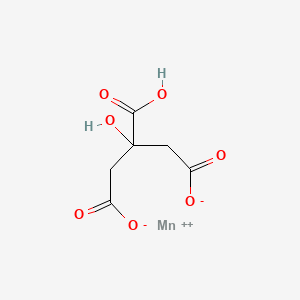
![2'-Hydroxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1611307.png)
